Manidipine vs Amlodipine: 65% Lower Relative Risk of Ankle Edema in Meta-Analysis
In a meta-analysis of four high-quality head-to-head randomized controlled trials encompassing 838 patients, manidipine 20 mg demonstrated a significantly lower incidence of ankle edema compared with amlodipine 10 mg, despite statistically equivalent antihypertensive efficacy. The relative risk (RR) for ankle edema with manidipine versus amlodipine was 0.35 (95% CI: 0.22–0.54) [1]. Effect sizes for blood pressure reduction were statistically equivalent between the two agents: effect size for DBP = −0.08 (p = 0.22) and SBP = −0.01 (p = 0.83) [1].
| Evidence Dimension | Ankle edema incidence |
|---|---|
| Target Compound Data | RR = 0.35 (95% CI: 0.22–0.54) for ankle edema vs amlodipine |
| Comparator Or Baseline | Amlodipine 10 mg (reference RR = 1.0) |
| Quantified Difference | 65% relative risk reduction (RR 0.35) |
| Conditions | Meta-analysis of 4 RCTs, 838 patients (manidipine n=436, amlodipine n=402), 12-24 months follow-up |
Why This Matters
This quantifies a tolerability advantage that directly impacts patient adherence and reduces treatment discontinuation in long-term hypertension management, making manidipine a scientifically justifiable alternative to amlodipine where edema is a concern.
- [1] Roca-Cusachs A, Schmieder RE, Triposkiadis F, et al. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. Blood Press. 2010;20(1):54-59. doi:10.3109/08037051.2010.518670 View Source
